molecular formula C6H11N3O2S B13200484 (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13200484
M. Wt: 189.24 g/mol
InChI Key: VGOYLMODVFUOGQ-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1858210-45-3) is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol. This molecule integrates two privileged pharmacophores—a pyrazole ring and a sulfonamide group—making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole-sulfonamide hybrids are extensively investigated for their diverse biological activities. Recent scientific literature shows that structurally related compounds demonstrate significant antiproliferative properties in vitro against cancer cell lines . Furthermore, the pyrazole core is a common structural feature in compounds studied for their antibacterial potential and DNA interaction capabilities . The specific substitution pattern on the pyrazole ring is a key determinant of its biological profile, guiding structure-activity relationship (SAR) studies. This product is provided as a high-purity building block for researchers developing novel therapeutic agents. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2,4-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-3-8-9(2)6(5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

InChI Key

VGOYLMODVFUOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Pyrazole Core Synthesis

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole formation Pentane-2,4-dione + Hydrazine hydrate (85%) 25–35 °C Few hours Quantitative Exothermic reaction
Methylation Pyrazole + Potassium tert-butoxide + Methyl iodide 0 °C to 30 °C 16 h 70–80 Under nitrogen atmosphere

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

The key intermediate for methanesulfonamide formation is the pyrazole-4-sulfonyl chloride, prepared by sulfonylation of the pyrazole ring:

  • Sulfonylation Reaction : The pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) is dissolved in chloroform and treated slowly with chlorosulfonic acid at 0 °C under nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for approximately 10 hours.

  • Chlorination Step : After sulfonation, thionyl chloride is added at 60 °C to convert the sulfonic acid intermediate to the sulfonyl chloride.

  • Workup : The reaction mixture is cooled and quenched with a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried, and evaporated to yield pyrazole-4-sulfonyl chloride.

Table 2: Sulfonylation Reaction Parameters

Reagent Amount (mol equiv.) Solvent Temperature Time Notes
Chlorosulfonic acid Excess (approx. 5.5 equiv.) Chloroform 0 °C to 60 °C 10 h Slow addition under N2
Thionyl chloride 1.3 equiv. Chloroform 60 °C 2 h Converts sulfonic acid to sulfonyl chloride

Formation of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

The final step involves coupling the pyrazole-4-sulfonyl chloride with an appropriate amine (in this case, methanamine or ammonia derivative) to form the sulfonamide.

  • Coupling Reaction : The pyrazole-4-sulfonyl chloride is reacted with methanamine in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine in an organic solvent like dichloromethane at room temperature (25–30 °C).

  • Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC–MS).

  • Purification : After completion, the mixture is washed, dried, and the crude product purified by column chromatography to yield the pure sulfonamide compound.

Table 3: Sulfonamide Formation Conditions

Reagents Molar Ratio Solvent Temperature Time Yield (%) Notes
Pyrazole-4-sulfonyl chloride 1.0 equiv Dichloromethane 25–30 °C 16 h 40–70 Base: DIPEA or triethylamine
Methanamine (or amine) 1.05 equiv Slight excess to drive reaction

Summary of Preparation Method

Step Key Reagents/Conditions Yield Range (%) Comments
Pyrazole core synthesis Pentane-2,4-dione + hydrazine hydrate (methanol, RT) Quantitative Exothermic, straightforward
Methylation Potassium tert-butoxide + methyl iodide (THF, RT) 70–80 Controlled methylation step
Sulfonylation Chlorosulfonic acid + thionyl chloride (chloroform) Moderate to high Requires careful temperature control
Sulfonamide formation Pyrazole sulfonyl chloride + methanamine + base (DCM) 40–70 Base-mediated coupling, purified by chromatography

Research Discoveries and Notes

  • The direct preparation of N-substituted pyrazoles from primary amines and diketones has been reported to be efficient and fast, providing a useful route to substituted pyrazoles, which can be further functionalized.

  • The sulfonylation step is critical for introducing the methanesulfonyl group at the 5-position of the pyrazole ring, enabling subsequent amide formation.

  • The coupling with amines to form sulfonamides is generally carried out under mild conditions with bases such as DIPEA or triethylamine to neutralize the generated hydrochloric acid.

  • Yields vary depending on the substitution pattern and reaction scale but typically range from moderate to good (40–70%).

  • Analytical techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopy are routinely used to confirm the structure and purity of intermediates and final products.

Scientific Research Applications

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a pyrazole derivative with a variety of applications in scientific research, particularly in medicinal chemistry and drug development. The compound features a pyrazole ring, recognized for its flexibility in organic synthesis, with methyl groups at the 1 and 4 positions and a methanesulfonamide group at the 5 position. This arrangement allows the compound to interact with biological targets, making it valuable in pharmacological research.

Scientific Research Applications

This compound is used across several scientific fields:

  • Versatile intermediate Pyrazoles such as this compound are essential in organic synthesis and medicinal chemistry because they can interact with various biological targets.
  • Antimicrobial and antitumor research Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and antitumor properties. Studies on the interactions of this compound with biological targets suggest that it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
  • Drug development Its structural similarity to other biologically active pyrazole derivatives supports its exploration in drug development.
  • Leishmaniasis research Pyrazole derivatives, including sulfonamide groups, have been evaluated for their activity against Leishmania infantum and L. amazonensis, serving as prototypes for designing new molecules against these parasites .

Structural Analogs

Structural analogs of this compound include:

  • (1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide, which has a methyl substitution at positions 1 and 3.
  • (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide, which has a methyl substitution at positions 1 and 5.
  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, containing an additional methyl group on nitrogen.
  • (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide, which has a chlorine substitution at position 4.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide with related pyrazole-sulfonamide hybrids and analogs.

Substituent Effects on the Pyrazole Ring

  • Compound 7a/b (from ): These derivatives feature a 5-amino-3-hydroxy-1H-pyrazole core linked to thiophene or thiophene-ester moieties. Unlike the target compound, which has methyl substituents, 7a/b rely on amino and hydroxy groups for hydrogen-bonding interactions.
  • Compound 4g/4h (from ): These complex hybrids combine pyrazole, tetrazole, and benzodiazepine/oxazepine rings. While they share the pyrazole scaffold, the additional heterocycles and lack of sulfonamide groups distinguish their pharmacological targets (e.g., benzodiazepine receptors) from the sulfonamide-bearing compound .

Sulfonamide-Containing Analogs

  • Methanesulfonamide derivatives : Substituents on the pyrazole ring significantly alter bioactivity. For example, replacing the 1,4-dimethyl groups in the target compound with bulkier substituents (e.g., aryl or heteroaryl groups) can enhance selectivity for specific targets like carbonic anhydrases but may reduce metabolic stability .
  • Hydrogen-bonding patterns: The sulfonamide group in this compound facilitates interactions with polar residues in enzyme active sites. Graph set analysis (as discussed in ) reveals that the N-H and S=O groups form robust hydrogen-bonding networks, a feature less pronounced in non-sulfonamide analogs like 7a/b .

Crystallographic and Computational Insights

  • Refinement tools : Programs like SHELXL () and WinGX () are critical for analyzing crystal structures of such compounds. For instance, SHELXL’s robust refinement algorithms can model the anisotropic displacement parameters of the sulfonamide group, revealing conformational flexibility compared to rigid analogs like 4g/4h .
  • Electron density maps : The methyl groups in the target compound contribute to hydrophobic packing in the crystal lattice, whereas polar substituents in analogs like 7a/b prioritize hydrogen-bonded frameworks .

Biological Activity

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring with methyl substitutions at the 1 and 4 positions and a methanesulfonamide group at the 5 position. This specific substitution pattern influences its reactivity and biological properties, distinguishing it from other pyrazole derivatives.

Compound Name Structural Features
(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamideMethyl substitution at positions 1 and 3
(1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamideMethyl substitution at positions 1 and 5
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-MethylamineContains an additional methyl group on nitrogen
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamideChlorine substitution at position 4

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antitumor properties. Its biological activity is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for drug development.
  • Antitumor Activity: Studies suggest that it may exert cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The mechanism of action for this compound involves binding to specific molecular targets, which can include:

  • Enzymes: By inhibiting enzyme activity, the compound disrupts metabolic pathways critical for cell survival and proliferation.
  • Receptors: Interaction with cellular receptors may modulate signaling pathways that influence cell growth and differentiation.

Antimicrobial Activity

A study highlighted the compound's efficacy against various microbial strains. It was particularly effective against certain Gram-positive bacteria and demonstrated potential as an antimicrobial agent in clinical settings .

Antitumor Properties

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antitumor Activity: In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
  • Antimicrobial Efficacy: Another study assessed the antimicrobial properties against Staphylococcus aureus. Results demonstrated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential utility in treating infections caused by resistant strains .

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